Carbonic acid, ethyl hexyl ester

Description

Overview of Carbonate Esters in Organic Chemistry

Carbonate esters, also known as organic carbonates, are esters of carbonic acid. wikipedia.org Their general structure is R−O−C(=O)−O−R′, where R and R' can be alkyl or aryl groups. wikipedia.org These compounds are distinct from esters, ethers, and inorganic carbonates, possessing a planar OC(OC)₂ core which imparts rigidity to the molecule. wikipedia.org The synthesis of carbonate esters is primarily achieved through two main routes: the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) (phosgenation) and the oxidative carbonylation of alcohols. wikipedia.org Transesterification is another common method for preparing different carbonate esters. wikipedia.org

The utility of carbonate esters is vast and varied. They are widely employed as solvents, plasticizers, and surfactants. chemicalbull.comchemscene.com In the realm of polymer chemistry, they are fundamental monomers for polycarbonates, which are used in everyday products like eyeglass lenses and compact discs. wikipedia.org Smaller carbonate esters such as dimethyl carbonate, ethylene (B1197577) carbonate, and propylene (B89431) carbonate are utilized as solvents, with dimethyl carbonate also serving as a mild methylating agent. wikipedia.orgchemicalbull.com Their low toxicity and volatility, coupled with their biodegradability, make them environmentally friendlier alternatives to many conventional organic solvents. chemicalbull.com

Academic Significance of Alkyl Carbonates and Their Derivatives

Alkyl carbonates and their derivatives are of considerable interest in academic and industrial research. researchgate.net They are recognized as environmentally benign compounds with growing applications in organic synthesis, the electronics industry, and as fuel additives. mdpi.com The transesterification method, using lighter alkyl carbonates like dimethyl carbonate as carbonylating agents for aliphatic alcohols, represents a more ecologically compatible synthetic route. mdpi.com

Unsymmetrical organic carbonates are particularly valuable as intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The development of novel catalytic systems for the synthesis of these compounds is an active area of research. For instance, recent studies have explored the use of α-KMgPO₄ as a catalyst for the rapid synthesis of asymmetric methyl-alkyl carbonates. mdpi.com Furthermore, the unique properties of fluoroalkyl carbonates, such as their high reactivity and ease of purification, are being investigated for the development of cleaner and safer chemical processes in the pharmaceutical and chemical industries. kobe-u.ac.jp Research into complex metal alkyl carbonates is also paving the way for new advanced materials in catalysis. mdpi.com

Structural Classification of Ethyl Hexyl Carbonate Esters Investigated in Research

Ethyl hexyl carbonate esters can be structurally classified based on the number and type of functional groups attached to the central carbonate moiety. This classification helps in understanding their chemical properties and potential applications.

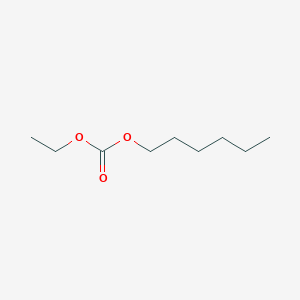

Carbonic acid, ethyl hexyl ester (Monofunctional)

This is the simplest form, a monofunctional carbonate ester with one ethyl group and one hexyl group attached to the carbonate core.

| Property | Value |

| CAS Number | 87494-31-3 |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.237 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Topological Polar Surface Area | 35.5 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

Source: chem960.com

Di(2-ethylhexyl) Carbonate (Diester)

This diester features two 2-ethylhexyl groups attached to the carbonate. It is a colorless to pale yellow liquid with a mild odor. cymitquimica.com It is known for its low volatility, high boiling point, and good thermal stability. cymitquimica.com These properties make it suitable for use as a plasticizer and solvent in the production of polymers and coatings. cymitquimica.com It is also recognized for its low toxicity and biodegradability. cymitquimica.com

| Property | Value |

| CAS Number | 14858-73-2 |

| Molecular Formula | C₁₇H₃₄O₃ |

| Molecular Weight | 286.45 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Peroxy-ethylhexyl Carbonates (e.g., tert-Butylperoxy 2-ethylhexyl carbonate)

This class of compounds includes a peroxy group in addition to the ethylhexyl carbonate structure. An important example is tert-Butylperoxy 2-ethylhexyl carbonate. This compound is a transparent liquid and a significant organic peroxide. innospk.com It is widely used as an initiator in the polymerization of styrene (B11656) and for curing thermosetting resins, particularly at high temperatures. innospk.com

| Property | Value |

| CAS Number | 34443-12-4 |

| Molecular Formula | C₁₃H₂₆O₄ |

| Molecular Weight | 246.343 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 271.8ºC at 760 mmHg |

| Melting Point | -50ºC |

| Density | 0.927 g/mL |

Source: innospk.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

87494-31-3 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl hexyl carbonate |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-7-8-12-9(10)11-4-2/h3-8H2,1-2H3 |

InChI Key |

CJKUBFJTBHACJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Hexyl Carbonate Esters

General Synthetic Strategies for Organic Carbonates

The production of organic carbonates is a cornerstone of modern industrial chemistry, with applications ranging from solvents to polymer precursors. rsc.org The methodologies for their synthesis are diverse, each with distinct advantages and challenges.

Transesterification is a widely employed and versatile method for producing a variety of dialkyl carbonates. bohrium.com The process typically involves the reaction of a readily available carbonate, most commonly dimethyl carbonate (DMC), with a desired alcohol. google.com The reaction is catalyzed by either acids or bases, with base-catalyzed reactions often proceeding at faster rates. The primary byproduct of this reaction when using DMC is methanol (B129727), which can be removed to drive the equilibrium towards the formation of the desired higher carbonate ester. This method is considered a greener alternative to older processes that used more hazardous materials. nih.gov

Condensation reactions provide several pathways to organic carbonates.

Phosgenation: A traditional and high-yielding method involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022). wikipedia.org However, the extreme toxicity of phosgene and the co-generation of hydrogen chloride, which requires neutralization, are significant drawbacks. wikipedia.orgfrontiersin.org

Oxidative Carbonylation: As an alternative to phosgenation, oxidative carbonylation reacts an alcohol with carbon monoxide and an oxidizing agent in the presence of a catalyst, such as copper or palladium compounds. wikipedia.org This route avoids the use of phosgene.

Direct Synthesis from CO₂ and Alcohols: The direct condensation of alcohols with carbon dioxide represents a highly attractive, green synthetic route. bath.ac.uk This reaction is thermodynamically challenging, often resulting in low equilibrium yields. mdpi.com To overcome this limitation, research focuses on the development of effective catalysts, such as cerium oxide (CeO₂), and the use of dehydrating agents to remove the water byproduct and shift the reaction equilibrium toward the product. bath.ac.ukacs.orgfrontiersin.org

Reaction of CO₂ with Epoxides: The reaction between carbon dioxide and epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, is an effective industrial method for producing cyclic carbonates. wikipedia.org

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product.

Direct CO₂ Utilization: The synthesis of dialkyl carbonates directly from carbon dioxide and alcohols is a prime example of an atom-economic route, as it, in principle, converts the starting materials directly into the product and water. bath.ac.uk While thermodynamically difficult, it remains a major goal in sustainable chemistry. mdpi.com

Transesterification: Transesterification processes, especially those using dimethyl carbonate, are considered more atom-efficient and environmentally benign than routes involving phosgene. rsc.org The direct condensation of an alcohol with another dialkyl carbonate, such as diethyl carbonate, catalyzed by a reusable solid base, has also been highlighted as an efficient and eco-friendly technology with high atom economy. rsc.orgrsc.org

Synthesis of Specific Ethyl Hexyl Carbonate Derivatives

The principles of general carbonate synthesis are applied and optimized for the production of specific compounds like di(2-ethylhexyl) carbonate.

A prominent method for synthesizing di(2-ethylhexyl) carbonate (DEHC) is the transesterification of dimethyl carbonate (DMC) with 2-ethylhexanol. This reaction has been studied using various catalysts and conditions to optimize the yield and efficiency of the process.

Research Findings: Studies have demonstrated the feasibility of this reaction under mild conditions. For instance, using calcium methoxide (B1231860) as a catalyst, the synthesis can be carried out at atmospheric pressure and temperatures not exceeding 120°C, achieving yields of 65-70%. mdpi.comacs.org Calcium methoxide is noted for its high activity and ease of separation from the reaction mixture. mdpi.comacs.org Another study investigated several potassium salts as catalysts, finding that potassium titanate (K₂TiO₃) exhibited good activity and selectivity. frontiersin.org The optimized conditions for the K₂TiO₃ catalyst were a reaction temperature of 140°C for 2 hours with a DMC to 2-ethylhexanol molar ratio of 1:3. frontiersin.org Under these conditions, a DMC conversion of 72.1% and a DEHC yield of 57.6% were achieved. frontiersin.org

The following table summarizes the research findings for this specific synthetic route.

| Catalyst | Reactants | Molar Ratio (DMC:EHOH) | Temperature (°C) | Time (h) | DMC Conversion (%) | DEHC Selectivity (%) | DEHC Yield (%) |

| Calcium methoxide | Dimethyl Carbonate, 2-Ethylhexanol | - | ≤ 120 | - | - | - | 65-70 |

| Potassium titanate (K₂TiO₃) | Dimethyl Carbonate, 2-Ethylhexanol | 1:3 | 140 | 2 | 72.1 | 79.2 | 57.6 |

Table 1: Research Findings on the Synthesis of Di(2-ethylhexyl) Carbonate via Transesterification.

Routes to Di(2-ethylhexyl) Carbonate

Catalytic Systems for Diester Synthesis (e.g., Calcium Methoxide, MgLa Mixed Oxide)

The synthesis of unsymmetrical dialkyl carbonates, such as ethyl hexyl carbonate, can be efficiently achieved through the transesterification of a starting carbonate, like diethyl carbonate, with an alcohol, in this case, 2-ethylhexanol. The choice of catalyst is crucial for driving the reaction towards high yields and selectivity.

Calcium Methoxide (Ca(OCH₃)₂) , a strong basic catalyst, is utilized in transesterification reactions. While specific studies on its use for ethyl hexyl carbonate were not prevalent in the reviewed literature, its general mechanism involves the activation of the alcohol. The methoxide anion (CH₃O⁻) from the catalyst can deprotonate the 2-ethylhexanol, increasing its nucleophilicity. This activated alcohol then attacks the carbonyl carbon of the diethyl carbonate, leading to a tetrahedral intermediate. The subsequent elimination of an ethoxide group results in the formation of the desired ethyl hexyl carbonate. The reaction equilibrium can be shifted by removing the more volatile ethanol (B145695) by-product.

MgLa Mixed Oxide catalysts have demonstrated high efficiency and selectivity in the solvent-free synthesis of unsymmetrical organic carbonates. rsc.orgrsc.orgresearchgate.net These solid base catalysts are reusable and environmentally friendly. rsc.org The basic sites on the surface of the MgLa mixed oxide are believed to activate the alcohol, facilitating its attack on the diethyl carbonate. Research has shown that the reaction is faster with stronger basic sites. rsc.org The process works efficiently with a range of alcohols, including aliphatic ones, and offers a green alternative to traditional methods that use toxic reagents like phosgene. rsc.orgrsc.org

Table 1: Catalytic Systems for Diester Synthesis

| Catalyst | Type | Mechanism | Key Advantages |

| Calcium Methoxide | Homogeneous Base | Alcohol activation via deprotonation | Effective for transesterification |

| MgLa Mixed Oxide | Heterogeneous Solid Base | Alcohol activation on basic surface sites | Reusable, solvent-free conditions, high selectivity rsc.orgrsc.org |

Reaction from Urea (B33335) with Dihydroxy Compounds

The reaction of urea with dihydroxy compounds (diols) is a well-established, phosgene-free route for the synthesis of cyclic carbonates. researchgate.netresearchgate.net This method, known as urea alcoholysis, can be adapted in principle for the formation of linear carbonates. The reaction proceeds through the decomposition of urea at elevated temperatures into isocyanic acid and ammonia. mdpi.com The isocyanic acid then reacts with the diol.

The mechanism involves the activation of the urea by a catalyst, often a metal oxide like zinc oxide (ZnO). mdpi.com The catalyst's Lewis acidic sites coordinate with the carbonyl oxygen of urea, facilitating its decomposition. mdpi.com The resulting isocyanate species then reacts with the hydroxyl groups of the diol to form a carbamate (B1207046) intermediate. Subsequent intramolecular or intermolecular reactions can lead to the formation of cyclic or linear polycarbonates. Catalysts with both acidic and basic properties are often favored for this reaction. researchgate.net While this method is predominantly used for cyclic carbonates from 1,2- or 1,3-diols, the underlying chemistry of forming a carbonate linkage from urea and an alcohol is a key principle. researchgate.net

Table 2: Urea Alcoholysis for Carbonate Synthesis

| Reactants | Catalyst Example | Intermediate | Primary Product Type |

| Urea + Diol | Zinc Oxide (ZnO) mdpi.com | Isocyanic acid, Carbamate mdpi.com | Cyclic Carbonates researchgate.net |

Routes to Peroxy-ethylhexyl Carbonates (e.g., tert-Butylperoxy 2-ethylhexyl carbonate)

Tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) is a commercially important organic peroxide used as an initiator in polymerization processes. google.comnbinno.com Its synthesis is a multi-step process involving the formation of a hydroperoxide followed by a condensation reaction. google.com

Peroxidation Step Involving tert-Butyl Alcohol and Hydrogen Peroxide

The synthesis of the key intermediate, tert-butyl hydroperoxide (TBHP), is typically achieved through the reaction of tert-butyl alcohol (TBA) with hydrogen peroxide (H₂O₂). google.comacs.org This peroxidation reaction is generally catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). google.comacs.org The reaction conditions are optimized to maximize the yield of TBHP while minimizing the formation of byproducts like di-tert-butyl peroxide (DTBP). acs.org

A study using a microchannel reactor found that an optimal molar ratio of TBA to H₂O₂ was 1:1 at a reaction temperature of 50 °C, with sulfuric acid as the catalyst. acs.org Alternative catalysts, such as titanium-silicon molecular sieves, have also been explored to overcome issues like equipment corrosion associated with sulfuric acid. google.com

Table 3: Synthesis of tert-Butyl Hydroperoxide (TBHP)

| Reactants | Catalyst | Temperature Range (°C) | Key Findings |

| tert-Butyl Alcohol + Hydrogen Peroxide | Sulfuric Acid (H₂SO₄) google.comacs.org | 20 - 60 google.com | Byproducts like di-tert-butyl peroxide can form. acs.org |

| tert-Butyl Alcohol + Hydrogen Peroxide | Phosphotungstic Acid / H₂SO₄ google.com | 20 - 60 google.com | Can adjust relative content of TBHP and DTBP. google.com |

| tert-Butyl Alcohol + Hydrogen Peroxide | Titanium-Silicon Molecular Sieves google.com | 40 - 100 google.com | High selectivity for TBHP with a recyclable catalyst. google.com |

Condensation Reaction with Chloroformate Intermediates (e.g., 2-ethylhexyl chloroformate)

The final step in the synthesis of tert-butylperoxy 2-ethylhexyl carbonate involves the condensation of the previously formed tert-butyl hydroperoxide with a chloroformate intermediate, specifically 2-ethylhexyl chloroformate. google.com

First, 2-ethylhexyl chloroformate is synthesized by reacting 2-ethylhexanol with phosgene or a phosgene substitute like solid phosgene (triphosgene). ontosight.aigoogle.comgoogle.com This reaction is typically carried out in the presence of a base. ontosight.ai

The tert-butyl hydroperoxide is then treated with a base, such as sodium hydroxide (B78521), to form the more nucleophilic tert-butyl hydroperoxide sodium salt. This salt is then reacted with 2-ethylhexyl chloroformate in a condensation reaction. google.com This reaction is typically carried out at temperatures between 10-50 °C for 1 to 6 hours, using a catalyst like sodium hydroxide solution. google.com

Table 4: Condensation Reaction for tert-Butylperoxy 2-ethylhexyl carbonate

| Reactant 1 | Reactant 2 | Catalyst / Base | Temperature Range (°C) | Reaction Time (hours) |

| tert-Butyl hydroperoxide sodium salt | 2-ethylhexyl chloroformate | Sodium Hydroxide solution google.com | 10 - 50 google.com | 1.0 - 6.0 google.com |

Solventless Reaction Techniques

The development of solventless reaction techniques is driven by the principles of green chemistry, aiming to reduce waste and environmental impact. In the context of tert-butylperoxy 2-ethylhexyl carbonate synthesis, a patented method describes a process that utilizes a "salifying technique" and a solventless reaction. google.com This approach not only reduces the discharge of waste liquor but also simplifies the process by avoiding separation modes like rectification under vacuum, thereby saving on equipment costs. google.com Another approach involves continuous flow synthesis, where reactants are continuously fed into a reactor, allowing for rapid, high-temperature reactions (even above the self-decomposition temperature of the product) with very short residence times, which improves efficiency and safety. google.com

Chemical Reactivity and Reaction Mechanisms of Ethyl Hexyl Carbonates

Radical Generation Mechanisms from Peroxy-ethylhexyl Carbonates

The generation of free radicals from peroxy-ethylhexyl carbonates is a critical first step in the processes they initiate. This primarily occurs through the cleavage of the oxygen-oxygen bond within the peroxide group.

Free Radical Initiation Pathways

The efficiency of an initiator is a measure of how many of the generated radicals successfully start a polymer chain. ugent.be This can be influenced by side reactions, such as radical recombination or reactions with the solvent. researchgate.net In some cases, the initially formed radicals can undergo further reactions, such as β-scission, to produce different radical species. For instance, the tert-butoxyl radical, generated from certain peroxycarbonates, can undergo β-scission to form a methyl radical. The specific pathways and the reactivity of the generated radicals can be tailored by the choice of the peroxide and the reaction conditions, allowing for control over the resulting polymer's properties. nbinno.com

Polymerization and Crosslinking Reaction Mechanisms Initiated by Peroxy-ethylhexyl Carbonates

The free radicals generated from peroxy-ethylhexyl carbonates are widely utilized to initiate polymerization and crosslinking reactions in a variety of materials. These processes are fundamental to the production of numerous polymers and thermoset resins.

Initiation of Free Radical Polymerization of Vinyl Monomers (e.g., Styrene (B11656), Ethylene (B1197577), Butadiene, Acrylates, Methacrylates)

Peroxy-ethylhexyl carbonates are effective initiators for the free-radical polymerization of a wide range of vinyl monomers. nbinno.com These include styrene, ethylene, acrylates, and methacrylates. nbinno.comacs.org The polymerization process is initiated when the free radicals, generated from the thermal decomposition of the peroxide, attack the carbon-carbon double bonds of the monomer molecules. mst.dk This addition reaction creates a new radical species on the monomer, which can then react with another monomer molecule, propagating the polymer chain. ugent.be

The choice of initiator and reaction conditions, such as temperature, can influence the rate of polymerization and the properties of the final polymer, including molecular weight and molecular weight distribution. nbinno.comsci-hub.se For instance, tert-butylperoxy 2-ethylhexyl carbonate is used in the bulk polymerization of styrene. Di(2-ethylhexyl) peroxydicarbonate is classified as a rapid initiator suitable for vinyl chloride polymerization at temperatures between 50 and 70°C. google.com The effectiveness of these initiators stems from their ability to decompose at appropriate temperatures to provide a steady flux of radicals to sustain the polymerization process. nbinno.comepo.org

Table 1: Examples of Vinyl Monomer Polymerization Initiated by Peroxy-ethylhexyl Carbonates

| Monomer | Initiator Type | Reference |

|---|---|---|

| Styrene | tert-Butylperoxy 2-ethylhexyl carbonate | nbinno.comacs.org |

| Ethylene | tert-Butylperoxy 2-ethylhexyl carbonate | epo.org |

| Butyl Acrylate | Tert-Butylperoxy 2-ethylhexyl carbonate | nbinno.com |

| Methyl Methacrylate | Tert-Butylperoxy 2-ethylhexyl carbonate | nbinno.com |

| Vinyl Acetate (B1210297) | Tert-Butylperoxy 2-ethylhexyl carbonate | nbinno.com |

| Vinyl Chloride | Di(2-ethylhexyl) peroxydicarbonate | ugent.begoogle.com |

Curing Mechanisms in Thermosetting Resins (e.g., Unsaturated Polyesters)

Peroxy-ethylhexyl carbonates play a crucial role as curing agents for thermosetting resins, particularly unsaturated polyesters. pergan.com The curing process involves the crosslinking of the polyester (B1180765) chains, which contain reactive carbon-carbon double bonds, with a reactive monomer, most commonly styrene. buefa.eeresitan.net This reaction transforms the liquid resin into a solid, three-dimensional network. buefa.ee

The curing is initiated by the free radicals generated from the decomposition of the peroxide. resitan.net At elevated temperatures, typically between 80°C and 160°C, the peroxide decomposes to produce radicals that initiate the copolymerization of the unsaturated polyester and the styrene monomer. pergan.combuefa.eeresitan.net Tert-butylperoxy 2-ethylhexyl carbonate is a suitable initiator for curing unsaturated polyester resins at temperatures below 150°C. researchgate.netresearchgate.net The selection of the peroxide and the curing temperature is critical to control the curing time, the peak exotherm, and the final properties of the cured resin. pergan.com

Crosslinking Mechanisms in Elastomers (e.g., Ethylene-Vinyl Acetate Copolymers)

In elastomers, peroxy-ethylhexyl carbonates function as crosslinking agents, creating a network structure that improves the material's mechanical properties, thermal stability, and elasticity. nbinno.com A prime example is the crosslinking of ethylene-vinyl acetate (EVA) copolymers. rsc.org

The crosslinking mechanism is initiated by the thermal decomposition of the peroxide, which generates free radicals. scirp.org These high-energy radicals can abstract hydrogen atoms from the polymer chains, creating polymer radicals (macroradicals). scirp.orgresearchgate.net The combination of these macroradicals leads to the formation of crosslinks between the polymer chains. scirp.org Tert-butylperoxy 2-ethylhexyl carbonate (TBEC) has been shown to be an effective crosslinking agent for EVA, exhibiting a high reaction rate at lower temperatures compared to other peroxides like dicumyl peroxide. rsc.org The efficiency of crosslinking is dependent on the ability of the peroxide-derived radicals to abstract hydrogen atoms from the polymer backbone. scirp.org

Oxidative Reaction Pathways Involving Peroxy-ethylhexyl Carbonates

Peroxy-ethylhexyl carbonates, particularly tert-butylperoxy 2-ethylhexyl carbonate (TBEC), serve as potent oxidants in various chemical transformations. rsc.orgrsc.orgrsc.org These organic peroxides are valued for their ability to initiate reactions through the generation of free radicals upon decomposition. ontosight.ainbinno.com The tert-butyl group, in particular, enhances the stability of the peroxide while promoting the homolytic cleavage of the O-O bond to produce free radicals. nbinno.com This reactivity is harnessed in oxidative coupling and functionalization reactions.

Tert-butylperoxy 2-ethylhexyl carbonate (TBEC) has been identified as a highly effective oxidant for the oxidative coupling of amides with heteroarenes, which joins two important structural motifs found in medicinal chemistry. rsc.orgrsc.org In these reactions, TBEC facilitates the direct functionalization of C(sp³)–H bonds adjacent to the amide nitrogen. rsc.org The established reaction pathway involves a 2-electron oxidation of the amide. rsc.orgrsc.orgrsc.org This process leads to the formation of a key intermediate, an N-acyliminium cation. rsc.orgrsc.org

The low carbon-hydrogen bond dissociation energy of the methylene (B1212753) groups in the α-position to the amide nitrogen allows for a relatively easy initial activation. rsc.org The N-acyliminium cation generated is a potent electrophile that subsequently reacts with a nucleophile, such as a heterocycle, to form the desired coupled product through an electrophilic aromatic substitution-type mechanism. rsc.orgrsc.org The use of TBEC as the oxidant has been shown to significantly increase reaction yields compared to using molecular oxygen, while also allowing for safer handling and more reproducible experimental outcomes. rsc.orgrsc.org

Research has demonstrated the efficacy of TBEC in the oxidative coupling of N-methylpyrrolidone with N-methylpyrrole. rsc.org The optimization of this reaction highlights the superior performance of TBEC over other oxidation systems.

Table 1: Effect of Oxidant on the Oxidative Coupling of N-methylpyrrolidone and N-methylpyrrole

Reaction conditions: 1 mmol N-methylpyrrole, 100 mg catalyst, 2 ml N-methylpyrrolidone, 100 °C, 16 hours.

| Entry | Catalyst | Oxidant | Yield (%) |

| 1 | Zeolite H-USY | O₂ | 35 |

| 2 | Zeolite H-USY | TBEC | 84 |

This table is generated based on data from a study on transition-metal-free oxidative C(sp³)–H arylation of amides. rsc.orgrsc.org

The efficiency of oxidative C-H arylation reactions using peroxy-ethylhexyl carbonates is often enhanced by the presence of a catalyst. rsc.orgbeilstein-journals.org These catalysts can promote the activation of the peroxide and steer the reaction towards the desired product, improving both yield and selectivity. rsc.org

Zeolite Catalysts

In the context of transition-metal-free oxidative C-H arylation of amides, acidic zeolites have proven to be benign and easily handled catalysts when used with TBEC as the oxidant. rsc.orgrsc.org Various zeolites, such as H-USY, H-Beta, H-MOR, and H-MCM-22, have been investigated. rsc.org While the zeolite catalyst can assist in the activation of TBEC, its primary role is believed to be the promotion of the selective coupling between the amide and the heterocyclic reactant. rsc.org Zeolite H-USY, in particular, has been identified as a highly effective catalyst, leading to excellent yields and selectivity for the heterocoupled product. rsc.orgrsc.org This system has been successfully applied to the functionalization of amides with various heterocycles, including pyrroles, furans, and thiophenes. rsc.org

Table 2: Influence of Zeolite Catalyst on Oxidative Coupling with TBEC

Reaction conditions: 1 mmol N-methylpyrrole, 100 mg catalyst, 2 ml N-methylpyrrolidone as solvent, TBEC as oxidant, 100 °C, 16 hours.

| Catalyst | Product Yield (%) |

| H-USY | 84 |

| H-Beta | 65 |

| H-MOR | 58 |

| H-MCM-22 | 58 |

This table is generated based on data from a study on transition-metal-free oxidative C(sp³)–H arylation of amides. rsc.org

Transition-Metal Catalysts

Transition-metal-based catalytic systems have also been employed for oxidative C-H functionalization using tert-butylperoxy 2-ethylhexyl carbonate (referred to as TBPC in the study). beilstein-journals.org For instance, a combination of [Cu(MeCN)₄]BF₄ as the catalyst and TBPC as the oxidant has been successfully used for the oxidative dehydrogenation of indolines to generate indoles. beilstein-journals.org This method is notable for its application in the synthesis of complex molecules, such as benzoxazinoindoles, which are scaffolds found in pharmaceuticals. beilstein-journals.org In these copper-catalyzed reactions, it is proposed that tert-butyl peroxy radicals are generated through the interaction of the copper salt with the peroxide, which then abstract a hydrogen atom to initiate the dehydrogenation process. beilstein-journals.org

Applications in Advanced Materials and Chemical Synthesis

Role in Polymer Science and Engineering

The peroxide derivatives of carbonic acid, ethyl hexyl ester, notably tert-butylperoxy 2-ethylhexyl carbonate (TBEC) and tert-amylperoxy 2-ethylhexyl carbonate (AEC), play a pivotal role in polymer science. Their primary function is to initiate polymerization and to create cross-linked networks in polymers, thereby modifying and enhancing their material properties.

Organic peroxides derived from this compound are widely used as initiators for the radical polymerization of a variety of monomers. sci-hub.se Compounds like tert-butylperoxy 2-ethylhexyl carbonate (TBEC) are instrumental in the production of polymers such as polyethylene, polystyrene, polyacrylates, and methacrylates. google.com

The effectiveness of these compounds stems from the peroxide bridge (-O-O-) in their molecular structure, which readily breaks upon heating to form active free radicals. sci-hub.segoogle.com These radicals then initiate the polymerization of monomers. sci-hub.se TBEC, for instance, is effective in a temperature range of 100°C to 140°C. Its use can lead to enhanced polymerization rates compared to conventional initiators like benzoyl peroxide (BPO), particularly in systems like the nitroxide-mediated radical copolymerization of styrene (B11656) and divinylbenzene. researchgate.net

These compounds also act as property-correcting agents or modifiers. For example, they are used as degradation modification agents for long-filament polypropylene (B1209903) fiber. google.com In some applications, combining TBEC with other initiators can enhance polymer properties by reducing the content of residual monomers.

Table 1: Polymerization Applications of Carbonic Acid Ethyl Hexyl Ester Derivatives

| Derivative | Application | Monomers | Market Segment |

|---|---|---|---|

| tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) | Polymerization Initiator | Styrene, Ethylene (B1197577), Vinyl Acetate (B1210297), (Meth)acrylates | Acrylics production, Polymer production |

This table is based on information from references sci-hub.segoogle.comnouryon.com.

Crosslinking is a critical process for transforming thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, durability, and thermal stability. Peroxy derivatives of this compound are effective cross-linking agents for a range of polymers. sci-hub.se They create chemical bridges between polymer chains, forming a three-dimensional network. ontosight.ai

For example, tert-butylperoxy 2-ethylhexyl carbonate (TBEC) is used as a crosslinking agent for ethylene-vinyl acetate (EVA) copolymers and other polyolefin elastomers. imcd.lt Studies comparing different peroxides have shown that TBEC achieves a higher degree of crosslinking in polyolefin elastomers (POE) than tert-amylperoxy 2-ethylhexyl carbonate (AEC). This enhanced crosslinking directly contributes to improved strength and durability of the final material. ontosight.ai The process is vital in the manufacturing of coatings, adhesives, and elastomers. ontosight.ai

A significant application of these compounds is in the production of encapsulant films for photovoltaic (PV) modules. Specifically, tert-butylperoxy 2-ethylhexyl carbonate (TBEC) is used as a crosslinking agent for the thermosetting resins, such as ethylene-vinyl acetate (EVA), that form these protective films. google.com

The EVA adhesive film is a core component in solar modules, protecting the solar cells from moisture and providing mechanical support. The crosslinking process initiated by TBEC is crucial for the film's durability and performance. google.com In a typical formulation, TBEC is combined with EVA resin, a coupling agent, antioxidants, and other cross-linking agents to produce the final film through an extrusion process. google.com Research indicates that in polyolefin elastomer (POE) encapsulation films, TBEC can outperform other initiators like AEC due to its balanced decomposition kinetics, leading to a greater extent of crosslinking.

Table 2: Example Formulation for an EVA Adhesive Film

| Component | Parts by Weight | Function |

|---|---|---|

| EVA Resin | 92 | Base Polymer |

| tert-Butylperoxy 2-ethylhexyl carbonate | 2.0 | Initiator/Cross-linking Agent |

| Triallyl isocyanurate | 1.0 | Traditional Cross-linking Agent |

| Vinyl trimethoxy silane | 1.5 | Coupling Agent |

| [2-hydroxy-4-(octyloxy)phenyl]phenyl ketone | 1.0 | Ultraviolet Absorbent |

| Tris(2,4-di-tert-butylphenyl)phosphite | 1.5 | Antioxidant |

This table is based on an example formulation from reference google.com.

Reactive resin systems, which include materials like unsaturated polyester (B1180765) resins, are used extensively in the production of coatings, adhesives, and composite materials. The curing or hardening of these resins is a critical step, often initiated by organic peroxides. Tert-butylperoxy 2-ethylhexyl carbonate (TBEC) serves as an effective curing agent in the production of these unsaturated polyester resins.

These resin systems are designed to transition from a liquid to a solid state through a chemical reaction, forming a durable, cross-linked polymer matrix. The free radicals generated by the decomposition of TBEC initiate this polymerization process. sci-hub.se This application is part of a broader category where these peroxides are used in hardener systems for radically polymerizable compositions, such as those found in resin mortars for chemical fastening. epo.org

Function as Chemical Reagents and Intermediates

Beyond their role in polymer science, derivatives of this compound also function as important reagents and intermediates in the broader chemical industry.

Compounds such as tert-butylperoxy 2-ethylhexyl carbonate (TBEC) are utilized as chemical reagents in the fine chemical industry and as intermediates in the synthesis of pharmaceuticals and other materials. sci-hub.se In these contexts, they can act as oxidizing agents. google.com The synthesis of TBEC itself involves a multi-step process, starting from raw materials like tert-butyl alcohol and hydrogen peroxide, followed by a condensation reaction with 2-ethylhexyl chloroformate. google.com This highlights its role as a synthesized intermediate for further chemical applications. The versatility and reactivity of these carbonate esters make them valuable components in the synthesis of complex organic molecules. sci-hub.segoogle.com

Catalytic Synthesis Applications

The synthesis of carbonic acid esters, including the ethyl hexyl ester, has evolved to include various catalytic methods aimed at improving yield, purity, and process safety. Traditional synthesis routes often involved hazardous reactants like phosgene (B1210022). Modern approaches focus on phosgene-free methods, utilizing catalysts to facilitate the reaction between an alcohol and a carbonate source.

Several catalytic systems have been developed for the synthesis of carbonate esters. One common method is the direct esterification of a carboxylic acid with an alcohol, where catalysts like sulfuric acid or p-toluenesulfonic acid are used to drive the dehydration reaction. For the synthesis of bis(2-ethylhexyl) carbonate, a related compound, a typical method involves the reaction of 2-ethylhexanol with carbonic acid using an acid catalyst, with yields ranging from 65-75%.

Another significant advancement is the use of transesterification, where an existing carbonate is reacted with an alcohol in the presence of a catalyst. wikipedia.org This method is widely practiced for producing various esters. wikipedia.org Patents describe processes for preparing organic carbonic acid derivatives by reacting a carbonic acid halide with an alcohol in the presence of catalytic amounts of tertiary amines or quaternary ammonium (B1175870) compounds, which significantly enhance the reaction rate and product yield. google.com

Phosgene-free synthesis routes are of particular interest due to environmental and safety concerns. One such route involves the reaction of CO₂, 2-ethylhexanol, triphenylphosphane (PPh₃), and diethyl azodicarboxylate (DEAD), which can achieve a 74% yield under optimized conditions. Alternative methods detailed in patent literature utilize alkyl chloroformates or cyclic carbonates with catalysts such as alkali metal carbonates, achieving yields between 60% and 87%. The choice of catalyst and reaction conditions is crucial for ensuring the reproducibility and efficiency of the synthesis.

| Synthesis Route | Reactants | Catalyst | Typical Yield | Key Parameters |

|---|---|---|---|---|

| Direct Esterification | 2-Ethylhexanol, Carbonic Acid | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) | 65–75% | Molar ratio (alcohol:acid) 2.5:1; Catalyst loading 1–2 wt% |

| CO₂-Alcohol Reaction | CO₂, 2-Ethylhexanol | Triphenylphosphane (PPh₃), Diethyl azodicarboxylate (DEAD) | 74% | Optimized reaction conditions |

| Phosgene-Free (Alternative) | Alkyl chloroformates or cyclic carbonates, Alcohol | Alkali metal carbonates (e.g., K₂CO₃) | 60–87% | Solvent system and catalyst choice are critical |

| Phase-Transfer Catalysis | Carbonic acid halide, Alcohol | Tertiary amines or Quaternary ammonium halides | High | Reaction temperature between 20°C and 100°C google.com |

Role as Solvents in Polymer Production

This compound and its analogues, such as di(2-ethylhexyl) carbonate, serve as effective solvents in the production of various polymers. wikipedia.orgcymitquimica.com Esters are recognized as a class of high-grade solvents for a wide array of plastics, plasticizers, resins, and lacquers. wikipedia.org The properties of di(2-ethylhexyl) carbonate, such as its low volatility, high boiling point, and excellent solubility in organic substances, make it particularly suitable for industrial applications in polymer and coating production. cymitquimica.com

Its role as a solvent facilitates various synthesis processes and reactions, helping to enhance the yield and purity of the final polymer product. The compound's good thermal stability and resistance to hydrolysis are advantageous during industrial processes that may involve high temperatures or the presence of moisture. cymitquimica.com Furthermore, its limited solubility in water and good miscibility with many organic solvents allow for precise control over the reaction medium in polymer synthesis. cymitquimica.com

Functional Roles in Material Formulations

Use as Plasticizers in Polymer Systems (e.g., Nitrocellulose Varnishes, Polyhalocarbon Resins)

This compound and its related compounds are utilized as plasticizers to enhance the flexibility and durability of polymer systems. cymitquimica.com A key application is as a plasticizer for nitrocellulose varnishes. The addition of bis(2-ethylhexyl) carbonate to these varnishes improves their boiling water resistance, flexibility, and calendering behavior at temperatures ranging from 80-120°C. Plasticizers are essential additives in the polymer industry, and the search for alternatives to traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP) has driven interest in compounds like carbonate esters. mdpi.com

In addition to its use in nitrocellulose systems, bis(2-ethylhexyl) carbonate has been incorporated into polyhalocarbon resins. In these applications, it has been observed to impart good smoke-suppressing properties in smoldering or burning situations, which is a significant functional advantage for materials used in construction and electronics. The plasticizing effect is achieved by the ester molecules positioning themselves between the polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility and workability. mdpi.com

| Polymer System | Functional Role | Observed Improvements | Reference |

|---|---|---|---|

| Nitrocellulose Varnishes | Plasticizer | Improved boiling water resistance, flexibility, and calendering behavior (80-120°C). | |

| Polyhalocarbon Resins | Plasticizer / Smoke Suppressant | Good smoke-suppressing properties during combustion. |

Application in Coatings and Adhesives

The chemical properties of this compound and its derivatives make them suitable for use in coatings and adhesives formulations. cymitquimica.comnih.gov Di(2-ethylhexyl) carbonate is noted for its applicability in coatings, benefiting from its low volatility and status as a high-boiling-point liquid. cymitquimica.com These characteristics are desirable in coating formulations as they contribute to a smoother application and a more uniform film formation by ensuring a slower, more controlled evaporation rate compared to more volatile solvents.

Esters, in general, are a major class of solvents used for a broad array of resins and lacquers, which are foundational components of many coatings and adhesives. wikipedia.org The good thermal stability and resistance to hydrolysis of di(2-ethylhexyl) carbonate enhance the durability and lifespan of the coatings in which it is used. cymitquimica.com Its function can be both as a solvent to dissolve resins and other components and as a plasticizer to impart flexibility to the dried coating film, preventing it from becoming brittle and cracking over time.

Theoretical and Computational Chemistry Studies of Ethyl Hexyl Carbonates

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of ethyl hexyl carbonate at a molecular level. These methods, grounded in the basic laws of quantum mechanics, can predict molecular structure, energy, and reactivity. sci-hub.se

Analysis of Bond Energies and Molecular Stability

The stability of a molecule is intrinsically linked to the strength of its chemical bonds. Quantum chemical calculations, often performed with software like Gaussian, are employed to determine the bond energies within a molecule. sci-hub.se For instance, in a related compound, tert-butylperoxy-2-ethylhexyl carbonate (TBEC), the total molecular energy was calculated to be 2131464.581 kJ/mol. sci-hub.se

Analysis of individual bond energies reveals the relative stability of different parts of the molecule. Generally, C-C bonds are quite stable, with bond energies around 400 kJ/mol. sci-hub.se C-O bonds are typically stronger than C-C bonds due to the higher electronegativity and smaller atomic radius of oxygen, leading to shorter and stronger bonds. sci-hub.se Conversely, bonds like the O-O peroxide bond are significantly weaker, making them susceptible to cleavage upon heating or other energy input, which initiates thermal decomposition. sci-hub.se

Table 1: Calculated Bond Energies for Tert-butylperoxy-2-ethylhexyl carbonate (TBEC) sci-hub.se

| Bond | Bond Energy (kJ/mol) |

| C-C | ~400 |

| C-O | > C-C bond energy |

| O-O | Low (prone to cleavage) |

Note: This data is for a related compound, TBEC, and is used to illustrate the principles of bond energy analysis.

Application of Density Functional Theory (DFT) for Electronic Structure Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is a versatile tool in computational chemistry for predicting molecular properties. mdpi.comscispace.com DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity. scispace.com

DFT studies on various organic carbonates, often used in applications like lithium-ion batteries, have been performed to understand their interactions with other chemical species. researchgate.net These calculations can determine the geometry of molecules and the energies of their frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. researchgate.netmdpi.com For example, DFT can be used to model the interaction between carbonate molecules and lithium ions, providing insights into solvation properties. researchgate.net The B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. researchgate.netmdpi.com

Predictive Modeling of Molecular Fragmentation

Computational methods can predict how a molecule will break apart under certain conditions, a process known as molecular fragmentation. This is particularly important for understanding the decomposition pathways of thermally sensitive compounds. sci-hub.se Quantum chemical methods have been successfully used to predict the fragmentation mechanisms of various organic molecules. sci-hub.se

By calculating the energies of different possible fragmentation pathways, researchers can identify the most likely decomposition products. For instance, in the case of TBEC, the weak O-O bond is the most probable site for initial bond cleavage, leading to the formation of radical species that can then undergo further reactions. sci-hub.se The gaseous decomposition products of TBEC have been identified as tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol. researchgate.netresearchgate.net This predictive capability is crucial for assessing the thermal hazards associated with such compounds. researchgate.net

Kinetic Modeling of Thermal Decomposition Reactions

Kinetic modeling is used to describe the rates and mechanisms of chemical reactions. For ethyl hexyl carbonates and related compounds, understanding the kinetics of thermal decomposition is vital for ensuring safe handling and storage. researchgate.netsci-hub.se

Determination of Apparent Activation Energy

The apparent activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. Various experimental techniques, such as differential scanning calorimetry (DSC), are used to gather data for calculating Ea. sci-hub.seresearchgate.net Isoconversional kinetic methods, like the Flynn-Wall-Ozawa and Friedman methods, are then applied to this data to determine the activation energy at different stages of the reaction. researchgate.netresearchgate.net

For tert-butylperoxy-2-ethylhexyl carbonate (TBEC), studies have reported a range of activation energies depending on the experimental conditions. Under non-isothermal conditions, the apparent activation energy was found to range from 91.47 to 177.35 kJ/mol. sci-hub.seresearchgate.netacs.org Under isothermal conditions, the range was 143.28 to 157.18 kJ/mol. sci-hub.seresearchgate.netacs.org Another study reported an activation energy of 156.16 kJ/mol under adiabatic conditions. sci-hub.seresearchgate.net The addition of contaminants like acids or alkalis can lower the activation energy, thereby increasing the thermal hazard. researchgate.net

Table 2: Apparent Activation Energies for TBEC Decomposition sci-hub.sesci-hub.seresearchgate.netacs.org

| Condition | Method | Activation Energy (Ea) (kJ/mol) |

| Non-isothermal | Friedman | 91.47 - 177.35 |

| Isothermal | - | 143.28 - 157.18 |

| Adiabatic | - | 156.16 |

Pseudo-Adiabatic Condition Analysis

Pseudo-adiabatic condition analysis is performed to simulate thermal runaway scenarios, where the heat generated by a decomposition reaction cannot be dissipated to the surroundings. sci-hub.se This is often done using instruments like a vent sizing package (VSP2), which mimics the conditions of a chemical reactor or storage vessel. sci-hub.seresearchgate.net

These experiments provide crucial data on the temperature and pressure changes during an uncontrolled reaction. sci-hub.se This information is used to determine key safety parameters such as the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance will undergo self-accelerating decomposition. sci-hub.seresearchgate.net For TBEC, the calculated SADT has been reported as 34.0 °C, indicating that the ambient temperature during storage and transport should be kept below this value to prevent thermal runaway. sci-hub.seresearchgate.netacs.org The time to maximum rate under adiabatic conditions (TMRad) is another important parameter derived from these analyses, which helps in designing safety measures. sci-hub.seresearchgate.net

Development of Prediction Models for Decomposition Parameters

The prediction of decomposition parameters for organic carbonates is crucial for assessing thermal hazards and ensuring safety during storage, transportation, and industrial use. While specific predictive models exclusively for ethyl hexyl carbonate are not widely documented in publicly available literature, the methodologies are well-established through studies on analogous compounds, particularly organic peroxides and other dialkyl carbonates. These models often integrate experimental data with computational chemistry to establish quantitative structure-property relationships (QSPR).

Theoretical approaches, primarily using quantum mechanics, are employed to calculate molecular properties that correlate with thermal stability. For instance, bond dissociation energies (BDE) can be calculated to identify the weakest bond in the molecule, which is often the initial site of thermal decomposition. Software like Gaussian is frequently used for these calculations. In a study on tert-butylperoxy-2-ethylhexyl carbonate (TBEC), a related but more thermally sensitive compound, the bond energy of the peroxide bond was calculated to analyze its instability from a microscopic viewpoint. acs.orgresearchgate.net

Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the thermal behavior of a substance. researchgate.net These methods measure heat flow and mass loss as a function of temperature, allowing for the determination of key decomposition parameters. Isoconversional kinetic analysis methods, like the Friedman or Flynn-Wall-Ozawa methods, are then applied to the experimental data to determine the apparent activation energy (Ea) of the decomposition reaction as a function of the conversion degree (α). pku.edu.cn

The kinetic parameters derived from these analyses are then used to develop predictive models for critical safety indicators such as the Self-Accelerating Decomposition Temperature (SADT) and the Time to Maximum Rate under adiabatic conditions (TMRad). researchgate.netpku.edu.cn The SADT is a crucial parameter for the safe storage and transport of thermally unstable substances, representing the lowest ambient temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. d-nb.info

For example, studies on organic peroxides have successfully developed QSPR models to predict SADT based on molecular descriptors obtained from Density Functional Theory (DFT) calculations. rsc.org These models use statistical methods like partial least-squares (PLS) regression to correlate descriptors (e.g., bond lengths, dipole moments, HOMO/LUMO energies) with experimentally determined SADT values. rsc.org Such an approach could be readily adapted to create predictive models for the decomposition of ethyl hexyl carbonate and other dialkyl carbonates, provided a sufficient experimental dataset is available for model training and validation.

Table 1: Examples of Predicted Decomposition Parameters for Related Carbonate Compounds (Note: The following data is for tert-butylperoxy-2-ethylhexyl carbonate (TBEC), a compound related to ethyl hexyl carbonate, and is presented here to illustrate the types of parameters generated by predictive models.)

| Parameter | Value | Method/Source |

| Activation Energy (Ea) | 156.16 kJ mol⁻¹ | Adiabatic Calorimetry pku.edu.cn |

| Ea (isothermal) | 143.28 - 157.18 kJ mol⁻¹ | Isothermal DSC pku.edu.cn |

| Ea (non-isothermal) | 91.47 - 177.35 kJ mol⁻¹ | Friedman method (DSC) pku.edu.cn |

| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | VSP2 (pseudo-adiabatic) pku.edu.cn |

| SADT | 51.83 °C | Calculated from adiabatic data researchgate.net |

Mechanistic Insights from Computational Approaches

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of thermal decomposition at the molecular level. For dialkyl carbonates, including asymmetric structures like ethyl hexyl carbonate, several decomposition pathways are plausible. Density Functional Theory (DFT) is the most common computational method employed to investigate these mechanisms, allowing researchers to map potential energy surfaces, locate transition states, and calculate reaction energy barriers. researchgate.netrsc.org

Studies on the pyrolysis and oxidation of simple dialkyl carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) have provided fundamental insights that can be extrapolated to larger, asymmetric carbonates. uliege.be

Key mechanistic pathways identified through computational studies on analogous carbonates include:

Unimolecular Decomposition: This pathway is particularly relevant for carbonates with at least one ethyl or larger alkyl group. It involves a concerted, six-membered cyclic transition state (similar to a Chugaev elimination), leading to the formation of an alkene, an alcohol, and carbon dioxide. For ethyl hexyl carbonate, two such pathways are possible, involving hydrogen transfer from either the ethyl or the hexyl group. Theoretical calculations on the pyrolysis of DEC show a thermal decomposition reaction that produces ethylene (B1197577) (C₂H₄). uliege.be

H-atom Abstraction: In the presence of radical species, H-atom abstraction from the alkyl chains of the carbonate can initiate decomposition. The site of abstraction (i.e., which carbon atom) is determined by the C-H bond dissociation energy, which can be readily calculated. The resulting carbonate radical can then undergo further decomposition. For DMC, H-atom abstraction is a principal fuel consumption reaction. uliege.be

Decarboxylation: The elimination of CO₂ is a common feature of carbonate decomposition. For instance, theoretical calculations on ethylene carbonate decomposition show a preferred channel that produces acetaldehyde (B116499) and carbon dioxide. elsevierpure.com For linear dialkyl carbonates, catalyzed decarboxylation can lead to the formation of ethers. elsevierpure.com

Computational analysis of the reaction pathways for EMC, an asymmetric carbonate, reveals a complex series of decomposition reactions. The initial decomposition can produce carbon dioxide, ethylene, and methanol (B129727) via intermediates like methyl formic acid. researchgate.net This suggests that the decomposition of ethyl hexyl carbonate would likely proceed through multiple, competing pathways, with the branching ratio determined by the relative energy barriers of the transition states for each path.

Table 2: Plausible Decomposition Pathways for Ethyl Hexyl Carbonate based on Computational Studies of Analogous Compounds

| Pathway Type | Proposed Reactants | Proposed Transition State | Key Products | Reference Analogy |

| Unimolecular Elimination (Ethyl side) | Ethyl Hexyl Carbonate | Six-membered cyclic | Ethylene + Hexanol + CO₂ | Pyrolysis of DEC uliege.be |

| Unimolecular Elimination (Hexyl side) | Ethyl Hexyl Carbonate | Six-membered cyclic | Hexene + Ethanol (B145695) + CO₂ | Pyrolysis of DEC uliege.be |

| Radical-Initiated H-Abstraction | Ethyl Hexyl Carbonate + R• | Linear | Ethyl Hexyl Carbonate Radical + RH | H-abstraction from DMC uliege.be |

| Ether Formation (Catalytic) | Ethyl Hexyl Carbonate | Surface-catalyzed | Ethyl Hexyl Ether + CO₂ | Decarboxylation of dialkyl carbonates elsevierpure.com |

Environmental Aspects and Degradation Pathways of Ethyl Hexyl Carbonates

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For ethyl hexyl carbonate, key mechanisms include thermal and oxidative degradation, particularly relevant in industrial applications where it might be exposed to high temperatures and reactive chemical environments.

Ethyl hexyl carbonate and its derivatives are subject to thermal decomposition, a process that can be influenced by the surrounding matrix, such as a polymer. The thermal decomposition of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), an organic peroxide used as a polymerization initiator and cross-linking agent in materials like Ethylene (B1197577) Vinyl Acetate (B1210297) (EVA) and polypropylene (B1209903), provides insight into the thermal stability of the ethylhexyl carbonate structure. google.comgoogle.com Studies show that the peroxide bond (O-O) in TBEC is the most susceptible to thermal cleavage, breaking to form two radicals, a process that is highly exothermic. researchgate.net This initial decomposition can trigger further reactions. researchgate.net

The thermal decomposition of ethyl hexyl carbonate itself has been studied, revealing pathways that lead to the formation of other chemical species. One identified route involves its breakdown into ethyl hexyl ether and carbon dioxide. rsc.org This reaction is part of a series-parallel scheme that can occur at elevated temperatures, typically in the range of 403-463 K (130-190 °C). rsc.org The presence of catalysts or specific conditions within a polymer matrix can influence the favored degradation pathway. rsc.org For instance, related organic peroxides used in polypropylene manufacturing are known to decompose and initiate polymerization at temperatures between 100-130 °C. google.com

Table 1: Thermal Decomposition Products of Ethyl Hexyl Carbonate and Related Compounds

| Precursor Compound | Polymer Matrix/Conditions | Key Decomposition Products | Reference |

| Ethyl Hexyl Carbonate | 403-463 K | Ethyl hexyl ether, Carbon dioxide | rsc.org |

| tert-Butyl (2-ethylhexyl) monoperoxy Carbonate (TBEC) | General thermal decomposition | tert-Butyl alcohol, Carbon dioxide, 2-Ethylhexanol | researchgate.netresearchgate.net |

| tert-Butyl peroxy-2-ethylhexyl carbonate | Used in Polypropylene, EVA | Radicals for polymerization initiation | google.comgoogle.com |

Oxidative degradation is another significant abiotic pathway for organic compounds. For carbonate esters, this process often involves reaction with oxidizing agents or radicals, such as hydroxyl radicals (•OH), which can be generated through advanced oxidation processes (AOPs). researchgate.net The oxidative stability of carbonate solvents has been investigated extensively, particularly in the context of battery electrolytes. acs.org These studies show that the initial step of oxidation is the removal of an electron, which can lead to subsequent reactions like spontaneous hydrogen abstraction, resulting in decomposition. acs.org

While direct studies on the oxidative degradation of carbonic acid, ethyl hexyl ester are limited, analogies can be drawn from similar structures. The degradation of diethyl carbonate (DEC), for example, has been studied, with major gas-phase products identified as H₂, CH₄, CO, and CO₂. researchgate.netmdpi.com For larger esters, oxidation is expected to attack the aliphatic chains. In the case of di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a structurally related plasticizer, degradation by hydroxyl radicals leads to the scission of the ethylhexyl chain or the ester group, forming intermediates like phthalic acid. researchgate.net It is plausible that oxidative processes for ethyl hexyl carbonate would similarly target the ethyl and hexyl chains, leading to their fragmentation and eventual mineralization to CO₂. researchgate.net

Occurrence in Natural Extracts and Biogenic Contexts

The presence of synthetic or naturally occurring organic esters in plant extracts is a subject of extensive phytochemical research. These investigations help to identify bioactive compounds and understand plant metabolism.

Phytochemical screenings of Acacia nilotica and Cassia angustifolia have identified a diverse array of compounds, including flavonoids, tannins, glycosides, and phenolic compounds. researchgate.netnih.gov Extracts from Cassia angustifolia have been found to contain various active components, including hexadecanoic acid, phthalic acid, and other carbonic acid derivatives. researchgate.net Similarly, studies on different Acacia species have reported the presence of various esters, such as 2-ethyl-hexyl phthalate isolated from Acacia erioloba. researchgate.net

However, a specific search of available scientific literature does not prominently feature "this compound" as a compound identified directly from Acacia nilotica or Cassia angustifolia. While these plants are rich in secondary metabolites, the specific ester has not been reported as a major constituent in the cited studies. researchgate.netnih.govresearchgate.nettheoutset.com It is worth noting that other, structurally similar carbonic acid esters have been identified in different plant species. For instance, "Ethyl (Z)-non-3-enyl carbonate" was detected in the ethanol (B145695) extract of Dendrophthoe falcata, an epiphytic plant. ijhsr.org The presence of such compounds suggests that the formation of carbonic acid esters is a possible, albeit perhaps not widespread, pathway in plant biochemistry.

The standard method for identifying volatile and semi-volatile compounds like this compound from complex natural product mixtures is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov This technique separates individual components of a mixture, which are then identified based on their unique mass spectrum.

In a typical GC-MS analysis of a plant extract, the sample is first extracted using solvents of varying polarity, such as hexane, ethyl acetate, or methanol (B129727), to isolate different classes of compounds. nih.govmdpi.com The extract is then injected into the GC system, where it is vaporized and passed through a capillary column. cromlab-instruments.es Compounds are separated based on their boiling points and affinity for the column's stationary phase, resulting in different retention times (RT). As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for identification. ijhsr.orgnih.gov

Table 2: General Analytical Workflow for Identifying Esters in Plant Extracts

| Step | Technique/Method | Purpose | Reference |

| 1. Extraction | Solvent Extraction (e.g., Methanol, Hexane) | To isolate phytochemicals from plant material. | nih.gov |

| 2. Separation | Gas Chromatography (GC) | To separate volatile components of the extract based on retention time. | cromlab-instruments.es |

| 3. Identification | Mass Spectrometry (MS) | To generate a unique mass spectrum (fragmentation pattern) for each separated component. | ijhsr.org |

| 4. Confirmation | Library Matching | To compare the experimental mass spectrum with known spectra in databases (e.g., NIST) for compound identification. | nih.gov |

Analytical Techniques for Characterizing Ethyl Hexyl Carbonates

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of ethyl hexyl carbonate. By interacting with the molecule in distinct ways, different forms of spectroscopy provide a detailed picture of its atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of ethyl hexyl carbonate. Both ¹H and ¹³C NMR are employed to identify the characteristic chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring atoms. Although specific chemical shift values can vary slightly depending on the solvent and instrument, typical peaks for the ethylhexyl group are expected. For instance, in related compounds like tert-amyl peroxy 2-ethylhexyl carbonate, the tert-amyl group shows a characteristic peak around δ ~1.2 ppm for the methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbon of the carbonate group, which typically appears at a chemical shift of approximately 155 ppm. The various carbon atoms in the ethylhexyl chains will also produce distinct signals. For example, in diethyl carbonate, the methyl carbon appears around 14.9 ppm and the methylene (B1212753) carbon at 60.1 ppm. researchgate.net The chemical shifts in ethyl hexyl carbonate will be influenced by the larger alkyl chain.

A general compilation of ¹³C NMR chemical shifts shows that carbons in alkanes, such as those in the hexyl chain, resonate in a broad upfield region, while carbons adjacent to an oxygen atom (C-O) are found further downfield. oregonstate.edu The specific shifts for each carbon in the ethyl hexyl carbonate molecule can be predicted and compared to experimental data to confirm the structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Carbonic Acid, Ethyl Hexyl Ester

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Methylene adjacent to oxygen (-CH₂-O) | ~60-70 |

| Other alkyl carbons | ~10-40 |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For ethyl hexyl carbonate, the most prominent absorption band is the carbonyl (C=O) stretch of the carbonate group.

This characteristic C=O stretching vibration for saturated organic carbonates is typically observed in the range of 1740 ± 10 cm⁻¹. spectroscopyonline.com Some sources specify a peak at approximately 1740 cm⁻¹ for bis(2-ethylhexyl) carbonate. The NIST Chemistry WebBook provides a gas-phase IR spectrum for carbonic acid, bis(2-ethylhexyl) ester, which can serve as a reference. nist.gov

In addition to the strong carbonyl peak, the IR spectrum will also show C-H stretching and bending vibrations from the ethyl and hexyl alkyl chains. Another key feature for carbonates is the asymmetric stretch of the O-C-O bond, which for saturated carbonates is found between 1280 and 1240 cm⁻¹. spectroscopyonline.com The presence and position of these bands provide confirmatory evidence for the structure of ethyl hexyl carbonate. nist.govnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) Stretch | 1730-1750 | spectroscopyonline.com |

| O-C-O Asymmetric Stretch | 1240-1280 | spectroscopyonline.com |

| C-H Stretch (Alkyl) | 2850-3000 | arizona.edu |

| C-H Bend (Alkyl) | 1375-1465 | arizona.edu |

Fluorescence spectroscopy is a sensitive technique that can be used to study the degradation of materials containing ethyl hexyl carbonate. While ethyl hexyl carbonate itself may not be strongly fluorescent, its degradation products or interactions with other fluorescent molecules can be monitored.

In studies of weathered photovoltaic (PV) module encapsulation materials, where related compounds like tert-butylperoxy 2-ethylhexyl carbonate are used, fluorescence spectroscopy has been employed to characterize degradation. osti.govnrel.gov An increase in fluorescence intensity and shifts in the emission spectra can indicate the formation of different degradation species. osti.gov This technique is particularly useful for creating spatially resolved chemical characterizations, mapping degradation across a sample. osti.gov For instance, in aged poly(ethylene-co-vinyl acetate) (EVA) encapsulants, higher fluorescence was observed on the UV-irradiated sides, correlating with mechanical degradation. osti.gov Although not directly on ethyl hexyl carbonate, these studies demonstrate the potential of fluorescence spectroscopy to probe chemical changes in systems where it is a component.

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For ethyl hexyl carbonate, gas chromatography is a particularly relevant method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a primary method for assessing the purity of ethyl hexyl carbonate and identifying any impurities or degradation products.

In GC-MS analysis, the retention time of the compound provides a preliminary identification, which is then confirmed by its mass spectrum. The mass spectrum shows the fragmentation pattern of the molecule, which is a unique fingerprint. For bis(2-ethylhexyl) carbonate, high-resolution mass spectrometry (HRMS) can be used to verify the molecular ion [M+H]⁺ at an m/z of 287.45.

GC-MS has been used to identify and quantify a wide range of organic compounds, including carbonates, in various matrices. epa.govepa.gov For instance, it has been employed in the analysis of volatile compounds in passion fruit, where ethyl hexyl carbonate was identified as one of the contributing volatiles. researchgate.net The technique is also crucial for quantifying genotoxic impurities in pharmaceutical substances, demonstrating its high sensitivity and accuracy. srce.hr In the context of lithium-ion battery electrolytes, GC-MS is used to study the decomposition products of carbonate solvents like ethylene (B1197577) carbonate and ethyl methyl carbonate. rsc.org This highlights its utility in studying the stability and degradation pathways of carbonate compounds.

The quantification of specific analytes by GC-MS often involves the use of an internal standard and a calibration curve to ensure accuracy. rsc.orgresearchgate.net

Calorimetric and Thermal Analysis Techniques

Calorimetric and thermal analysis techniques are used to study the thermal properties of materials, including melting points, boiling points, and thermal stability. These methods are critical for understanding the behavior of ethyl hexyl carbonate under different temperature conditions.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques in this area. DSC can be used to determine melting points and to study thermal stability, for example, by identifying the onset of degradation, which for bis(2-ethylhexyl) carbonate is noted to be above 200°C.

Studies on related peroxide-containing carbonates, such as tert-butylperoxy-2-ethylhexyl carbonate (TBEC), demonstrate the use of calorimetric techniques to evaluate thermal hazards. sci-hub.seresearchgate.net Accelerating rate calorimetry (ARC) can be used to determine parameters like the self-accelerating decomposition temperature (SADT), providing crucial safety information for storage and transport. sci-hub.seresearchgate.net For TBEC, the activation energy of decomposition has been determined to be 156.16 kJ mol⁻¹. sci-hub.seresearchgate.net While these specific values are for a related but different compound, they illustrate the type of data that can be obtained for ethyl hexyl carbonate through calorimetric analysis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Exothermicity

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. scientific.net It is widely employed to study the thermal properties of materials, including ethyl hexyl carbonate derivatives.

DSC analysis provides critical data on thermal transitions. For instance, it can determine the exothermic onset temperature (T₀), which marks the temperature at which a substance begins to release heat through decomposition. researchgate.net This is particularly important for organic peroxides like tert-butylperoxy 2-ethylhexyl carbonate (TBEC), as this data is vital for safety during production, storage, and transport. researchgate.netsci-hub.se In addition to the onset temperature, DSC measures the total heat of decomposition (ΔH), quantifying the total energy released during the exothermic process. researchgate.net

Table 1: DSC Thermal Analysis Data for tert-Butylperoxy 2-ethylhexyl carbonate (TBEC)

| Parameter | Description | Reported Value Range |

| T₀ (Onset Temperature) | The temperature at which exothermic decomposition begins. | Varies with impurities and experimental conditions. |

| ΔH (Heat of Decomposition) | The total heat released during the decomposition reaction. | Affected by the presence of impurities like water. researchgate.net |

| E(α) (Apparent Activation Energy) | The energy barrier for the decomposition reaction, calculated from non-isothermal DSC scans. | 91.47 - 177.35 kJ mol⁻¹ researchgate.netsci-hub.se |

This table presents findings from studies on tert-butylperoxy 2-ethylhexyl carbonate (TBEC), a representative compound of the ethyl hexyl carbonate class.

Thermal Activity Monitoring

Thermal Activity Monitoring (TAM) is another highly sensitive calorimetric technique used to study heat production or absorption processes. nmt.edu TAM can detect very small heat flows, making it suitable for studying slow reactions or the early stages of decomposition under isothermal (constant temperature) conditions. nmt.edu

This method is particularly useful for assessing the thermal stability of reactive chemicals over long periods. By holding a sample at a constant temperature, TAM can detect the onset of self-heating that might not be apparent in dynamic tests like DSC. For organic peroxides, which can undergo slow self-accelerating decomposition, TAM provides crucial data for determining safe storage temperatures. researchgate.net

In studies of TBEC, isothermal experiments using a Thermal Activity Monitor were employed to calculate the apparent activation energy, which was found to range from 157.18 to 143.28 kJ mol⁻¹. sci-hub.se These isothermal methods, by tracking heat flow over time, provide a complementary perspective to the dynamic heating scans of DSC, offering a deeper understanding of a compound's thermal behavior and decomposition kinetics. sci-hub.se

Accelerated Rate Calorimetry (ARC) for Adiabatic Data

Accelerated Rate Calorimetry (ARC) is a technique designed to measure the temperature and pressure of an exothermic reaction under near-adiabatic conditions (minimal heat loss to the surroundings). researchgate.netaidic.it This "worst-case scenario" simulation is essential for evaluating the thermal runaway hazards of reactive chemicals like organic peroxides. aidic.itcopernicus.org The instrument works in a "Heat-Wait-Search" mode, where it heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating from the sample. sci-hub.se

ARC experiments provide critical safety parameters, including the initial exothermic temperature (T₀), the self-heating rate (dT/dt), and the pressure rise rate (dP/dt). aidic.itsci-hub.se This data is used to calculate thermokinetic parameters and estimate the Self-Accelerating Decomposition Temperature (SADT). The SADT is a crucial safety indicator for the transport and storage of self-reactive substances. researchgate.netsci-hub.se

For tert-butylperoxy 2-ethylhexyl carbonate (TBEC), ARC studies have been instrumental in quantifying its thermal hazards. The apparent activation energy (Ea) under adiabatic conditions was calculated to be 156.16 kJ mol⁻¹, and the SADT was estimated to be 51.83 °C, indicating that storage and transport should be maintained below this temperature. sci-hub.se Another study reported a calculated SADT of 34.0 °C. researchgate.netsci-hub.se These findings are vital for establishing safe handling protocols and preventing thermal runaway incidents. researchgate.netsci-hub.se

Table 2: Adiabatic Data for tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) from ARC Studies

| Parameter | Description | Reported Value |